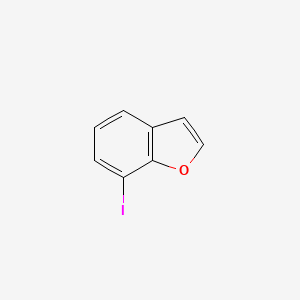
7-Iodobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodobenzofuran is an organic compound with the molecular formula C8H5IO . It is also known by other names such as 3 (2H)-Benzofuranone, 7-iodo-, 7-Iodo-1-benzofuran-3 (2H)-one .
Synthesis Analysis
The synthesis of benzofuro-fused 7-deazapurine, a compound related to this compound, was based on the Negishi cross-coupling of iodobenzofurane with zincated 4,6-dichloropyrimidine followed by azidation and photochemical cyclization . Another study reported a halogen dance reaction involving 2-iodobenzofuran .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass is 260.029 Da and the monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a related compound, 2-iodobenzofuran, has been studied. When 2-iodobenzofuran was treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance was the only isolated product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 260.8±13.0 °C and a predicted density of 1.900±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Neuroimaging and Receptor Study
"7-Iodobenzofuran" derivatives have been explored in the context of neuroimaging, particularly for visualizing dopamine D2 receptors. For example, [123I]Iodobenzofuran ([123I]IBF) has been used as a single photon emission computed tomography (SPECT) tracer. This technique facilitates the measurement of binding potential, density, and affinity of dopamine D2 receptors in nonhuman primates (Laruelle et al., 1994). Further studies have extended this application to humans, assessing dopamine D2 receptor binding potential in healthy subjects using [123I]IBF (Laruelle et al., 1994).
Antimicrobial and Antitubercular Activity
This compound derivatives have been synthesized and evaluated for antimicrobial, antitubercular, antimalarial, and cytotoxic activities. For instance, a study demonstrated the synthesis of quinoline-based 1,3,4-oxadiazole derivatives using iodobenzenediacetate, which were then tested for various biological activities (Ladani & Patel, 2015).
Cancer Research
Research has also explored the use of iodobenzofuran derivatives in cancer studies. For example, 2,3,5-triiodobenzoic acid, an iodine contrast agent, was found to induce cell death in tumor cells through the generation of reactive oxygen species (Silva de Abreu & Fernandes, 2021).
Parkinson's Disease and Progressive Supranuclear Palsy
The use of [123I] iodobenzofuran (IBF) single‐photon emission computed tomography (SPECT) has been applied to study striatal dopamine D2 receptors in Parkinson's Disease and Progressive Supranuclear Palsy patients, illustrating its potential in differentiating extrapyramidal diseases (Oyanagi et al., 2002).
Synthesis of Bioactive Compounds
The synthesis and biological evaluation of thiazole-substituted dibenzofurans have been explored. These compounds were tested for their antibacterial activity against various strains, demonstrating the potential utility of this compound derivatives in developing new antimicrobial agents (Baba et al., 2018).
Wirkmechanismus
Target of Action
It is known that benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . Cytostatic agents are known to target rapidly dividing cells, such as cancer cells, by inhibiting cell division.
Mode of Action
It is used in the synthesis of benzofuro-fused 7-deazapurine nucleosides, which have shown cytostatic activity . This suggests that this compound may interact with its targets to inhibit cell division, thereby preventing the proliferation of rapidly dividing cells.
Result of Action
Benzofuro-fused 7-deazapurine nucleosides, which are synthesized using this compound, have shown moderate to weak cytostatic activity . This suggests that this compound may contribute to the inhibition of cell division in rapidly dividing cells.
Eigenschaften
IUPAC Name |
7-iodo-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDDMFZTGMZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
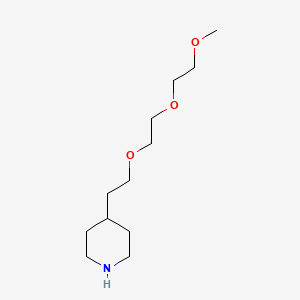

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)
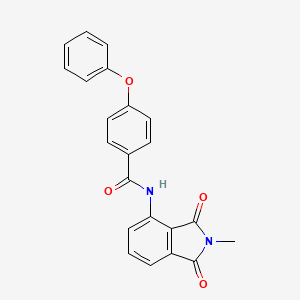
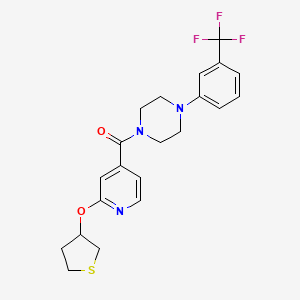
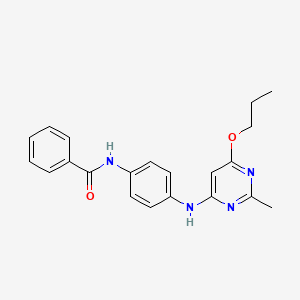
![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)
